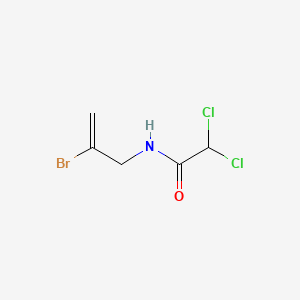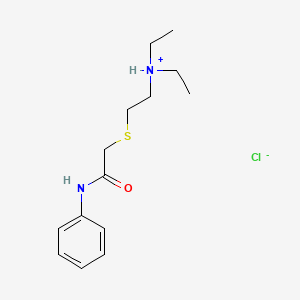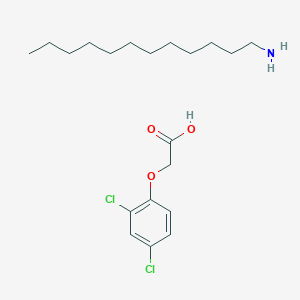
2,4-D-dodecylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D-dodecylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with dodecylamine. This reaction typically occurs in an aqueous medium, where the acid and amine react to form the corresponding ammonium salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified and formulated into various herbicidal products .
Chemical Reactions Analysis
Types of Reactions
2,4-D-dodecylammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce chlorinated phenols, while reduction reactions may yield less chlorinated derivatives .
Scientific Research Applications
2,4-D-dodecylammonium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-D-dodecylammonium involves its absorption through the roots and leaves of plants. Once absorbed, it mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The molecular targets include auxin receptors and pathways involved in cell division and growth regulation .
Comparison with Similar Compounds
2,4-D-dodecylammonium is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used for weed control.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but different environmental and health impacts.
Uniqueness
What sets this compound apart is its specific formulation with dodecylamine, which enhances its herbicidal activity and selectivity . This unique combination allows for more effective weed control with potentially lower environmental impact compared to other similar compounds .
Properties
CAS No. |
2212-54-6 |
|---|---|
Molecular Formula |
C20H33Cl2NO3 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;dodecan-1-amine |
InChI |
InChI=1S/C12H27N.C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-13H2,1H3;1-3H,4H2,(H,11,12) |
InChI Key |
GDOSCZDDZQGBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


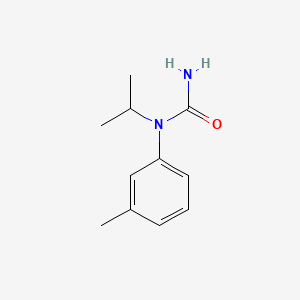


![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
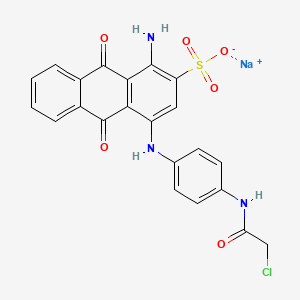

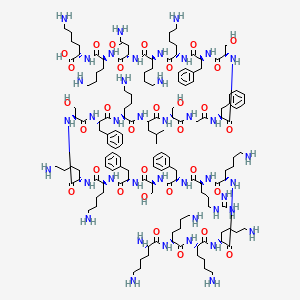
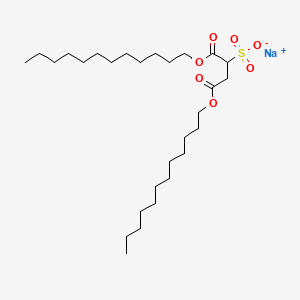

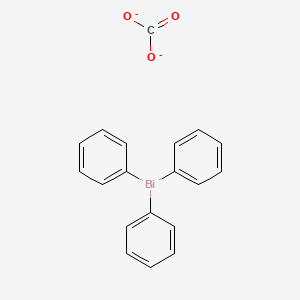
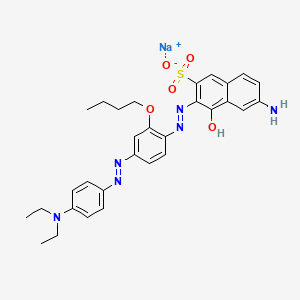
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
